N-(2,2-diphenylethyl)-2-methoxybenzamide
Description
N-(2,2-Diphenylethyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy-substituted aromatic ring linked via an amide bond to a 2,2-diphenylethylamine moiety. The diphenylethyl group contributes significant lipophilicity and steric bulk, which may enhance binding to hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C22H21NO2/c1-25-21-15-9-8-14-19(21)22(24)23-16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,23,24) |
InChI Key |
MQBMMQXJEWNNIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-diphenylethyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2,2-diphenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactions may involve continuous flow reactors or other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-diphenylethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Formation of 2-hydroxybenzamide.
Reduction: Formation of N-(2,2-diphenylethyl)-2-methoxyaniline.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
N-(2,2-diphenylethyl)-2-methoxybenzamide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,2-diphenylethyl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzamide Ring
Electron-Donating vs. Electron-Withdrawing Groups
- N-(2,2-Diphenylethyl)-4-Nitrobenzamide (): The 4-nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring. However, nitro groups are associated with mutagenicity risks . Biological Activity: Nitro-substituted compounds exhibit antimicrobial, antitumor, and antiparasitic properties but may require metabolic activation for efficacy . Synthesis: Prepared via solvent-free mechanochemical ball milling of 2,2-diphenylethylamine with 4-nitrobenzoyl chloride .
N-(2,2-Diphenylethyl)-2-Methoxybenzamide :
The 2-methoxy group donates electrons via resonance, increasing aromatic ring electron density. This may reduce metabolic degradation and improve stability compared to nitro analogues. Methoxy groups are less mutagenic and are common in pharmaceuticals (e.g., analgesics, antifungals) .
Positional Isomerism
- 4-Bromo-N-(2-Nitrophenyl)benzamide (): Bromine (electron-withdrawing) at the para position increases molecular weight (367.18 g/mol) and lipophilicity.
Functional Group Diversity
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ():
A 3-methyl group on the benzamide ring and a hydroxy-dimethyl ethyl chain introduce hydrogen-bonding capability and steric effects. The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the target compound .
N-Alkyl Chain Modifications
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide ():
Replacing the benzamide with a naphthalene-propanamide group increases aromatic surface area, enhancing π-π stacking interactions. The methoxy group at the 6-position mirrors the electron-donating effect in the target compound.- N-(4-Amino-2-Methylphenyl)-2-(2-Methoxyethoxy)benzamide (): A 2-methoxyethoxy side chain improves aqueous solubility via ether linkages.
Spectral and Analytical Data
- N-(2,2-Diphenylethyl)-4-Nitrobenzamide :
- This compound (predicted): Expected ¹H NMR: δ 7.80 (dd, J = 7.6 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), with diphenylethyl signals similar to nitro analogue. HRMS: Molecular formula C₂₂H₂₁NO₂ (calc. 331.1572 [M+H]⁺).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
